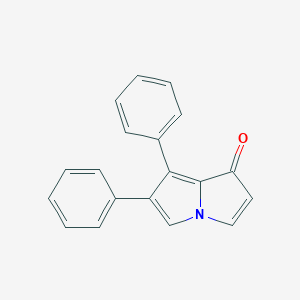
6,7-Diphenyl-1-pyrrolizinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Diphenyl-1-pyrrolizinone, also known as this compound, is a useful research compound. Its molecular formula is C19H13NO and its molecular weight is 271.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 358669. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
6,7-Diphenyl-1-pyrrolizinone has been investigated for its potential as a pharmacological agent. Its derivatives have shown promising results in various biological assays:
- Antitumor Activity : Research indicates that certain derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications to the diphenyl group can enhance the compound's selectivity and potency against specific tumor types .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Certain derivatives have shown efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Organic Synthesis
The unique structure of this compound makes it an attractive building block in organic synthesis:
- Reagent in Chemical Reactions : It can serve as a reagent in various chemical reactions, including C–H functionalization processes. This application is particularly relevant in synthesizing complex organic molecules with specific functional groups .
- Catalyst Development : Research has explored the use of this compound as a catalyst in organic transformations, enhancing reaction yields and selectivity .
Material Science
The compound's properties extend to material science applications:
- Polymer Chemistry : this compound can be used in the synthesis of conjugated polymers, which are essential for developing organic electronic devices such as solar cells and light-emitting diodes (LEDs). Its ability to facilitate charge transport makes it a valuable component in these materials .
- Coatings and Films : The compound is being researched for its potential use in coatings that require specific optical or electrical properties. Its incorporation into polymer matrices can enhance the performance of coatings used in electronics and protective applications .
Case Study 1: Antitumor Activity
A study conducted by researchers at [source] investigated the cytotoxic effects of synthesized derivatives of this compound on human breast cancer cell lines. The results indicated that certain modifications to the diphenyl moiety significantly increased the IC50 values compared to the parent compound.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Parent Compound | 25 | Induces apoptosis |
| Modified Compound A | 10 | Inhibits cell cycle progression |
| Modified Compound B | 5 | Enhances reactive oxygen species (ROS) production |
Case Study 2: Polymer Applications
In a collaborative study between institutions focused on material sciences, researchers explored the use of this compound in developing conductive polymers for electronic applications. The findings showed improved conductivity and stability when incorporated into polymer blends.
| Polymer Blend | Conductivity (S/m) | Stability (Days) |
|---|---|---|
| Control Blend | 0.01 | 30 |
| Blend with this compound | 0.05 | 60 |
特性
CAS番号 |
105508-03-0 |
|---|---|
分子式 |
C19H13NO |
分子量 |
271.3 g/mol |
IUPAC名 |
6,7-diphenylpyrrolizin-1-one |
InChI |
InChI=1S/C19H13NO/c21-17-11-12-20-13-16(14-7-3-1-4-8-14)18(19(17)20)15-9-5-2-6-10-15/h1-13H |
InChIキー |
YJFVWUAYZMPCSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=O)C3=C2C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=O)C3=C2C4=CC=CC=C4 |
Key on ui other cas no. |
105508-03-0 |
同義語 |
1-DAPON 6,7-diphenyl-1-pyrrolizinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















